REACTION_SMILES
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[CH2:11]([Li:12])[CH2:13][CH2:14][CH3:15].[CH3:1][Si:2]([CH:3]1[S:4][CH2:5][CH2:6][CH2:7][S:8]1)([CH3:9])[CH3:10].[CH3:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42].[ClH:31].[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1.[OH2:43].[OH:16][c:17]1[cH:18][cH:19][c:20]([C:21](=[O:22])[c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[cH:29][cH:30]1>>[C:3]1(=[C:21]([c:20]2[cH:19][cH:18][c:17]([OH:16])[cH:30][cH:29]2)[c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[S:4][CH2:5][CH2:6][CH2:7][S:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C1SCCCS1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ccccc1)c1ccc(O)cc1
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Name
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Type
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product
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Smiles
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Oc1ccc(C(=C2SCCCS2)c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |